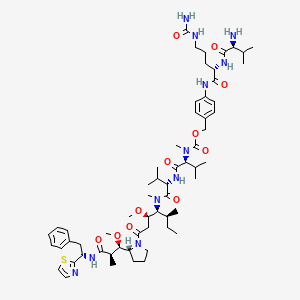
Vat-Cit-PAB-Monomethyl Dolastatin 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vat-Cit-PAB-Monomethyl Dolastatin 10 is a complex chemical compound used primarily in the development of antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the ADC linker Vat-Cit-PAB. This compound is known for its significant antitumor activity, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves multiple steps, starting with the preparation of Monomethyl Dolastatin 10. This is followed by the conjugation of Monomethyl Dolastatin 10 with the Vat-Cit-PAB linker. The process typically involves:
Synthesis of Monomethyl Dolastatin 10:
Conjugation with Vat-Cit-PAB: The Vat-Cit-PAB linker is attached to Monomethyl Dolastatin 10 through a series of coupling reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and stringent quality control measures are implemented to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the linker or the active drug component.
Substitution: Substitution reactions are often employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Vat-Cit-PAB-Monomethyl Dolastatin 10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s ability to inhibit tubulin makes it a valuable tool for studying cell division and microtubule dynamics.
Medicine: Its potent antitumor activity is leveraged in the development of ADCs for targeted cancer therapy.
Industry: The compound is used in the production of ADCs, which are increasingly important in the pharmaceutical industry for developing new cancer treatments
Wirkmechanismus
Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects primarily through the inhibition of tubulin polymerization. This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The Vat-Cit-PAB linker facilitates targeted delivery of Monomethyl Dolastatin 10 to cancer cells, enhancing its efficacy and reducing off-target effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of compounds with similar mechanisms of action, used in various ADCs.
Camptothecins: Topoisomerase inhibitors that are also used in ADCs for cancer treatment
Uniqueness
Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. This combination enhances its stability and targeting ability, making it particularly effective in ADCs for cancer therapy .
Eigenschaften
Molekularformel |
C60H93N11O11S |
|---|---|
Molekulargewicht |
1176.5 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
InChI-Schlüssel |
GXCUHADNABTLIA-DBHCVZOLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
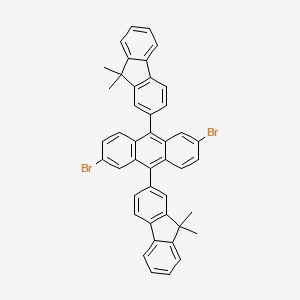
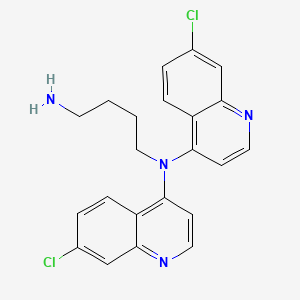
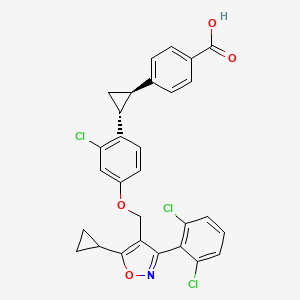
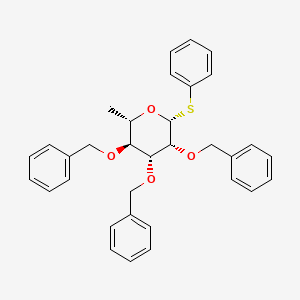

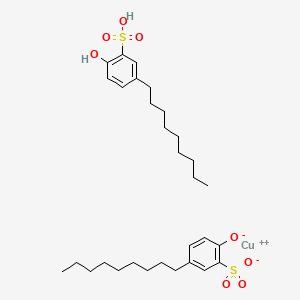
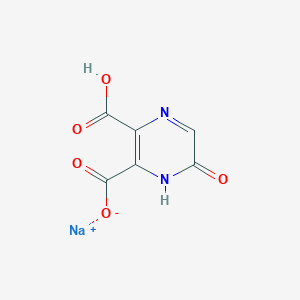
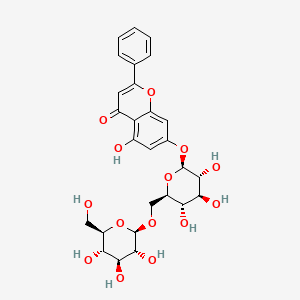


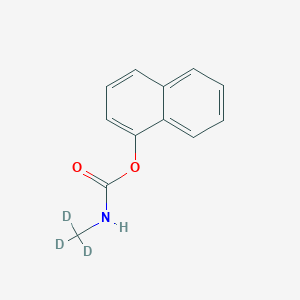

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)